N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide, commonly known as CT-3, is a synthetic cannabinoid compound that has gained attention for its potential therapeutic applications. CT-3 belongs to the class of non-psychotropic cannabinoids, which means that it does not produce the psychoactive effects associated with the use of marijuana. In
Scientific Research Applications
Antioxidant Properties
This compound exhibits in vitro antioxidant activity. Researchers have evaluated its total antioxidant capacity, free radical scavenging ability, and metal chelating properties. Some synthesized derivatives have shown more effective antioxidant activity compared to standard compounds .
Antibacterial Activity
In addition to its antioxidant properties, this benzamide has been tested for in vitro antibacterial activity. It was evaluated against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs to assess its efficacy .
Industrial Applications
Amides, including benzamides, find applications in various industrial sectors. These include plastics, rubber, paper, and agriculture. The compound’s unique structure may contribute to its potential use in these fields .
Biological and Medicinal Uses
Benzamides have a significant impact in medicine and biology. They have been explored for various purposes:
Natural Product Relevance
Amides are widespread in natural products, proteins, and synthetic intermediates. Their structural versatility makes them valuable in various biological contexts .
Extended Flavonoid Framework
Interestingly, the compound’s structure contains a benzopyran framework, which is relevant to flavonoids. Flavonoids play essential roles in plant biology and have potential health benefits .
properties
IUPAC Name |
2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-15(2)12-13-25-18-10-9-17(14-16(18)8-11-21(25)26)24-23(27)22-19(28-3)6-5-7-20(22)29-4/h5-7,9-10,14-15H,8,11-13H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKIJUVOMBLNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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